3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one
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Overview
Description
3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one is a heterocyclic compound that features a fused ring system containing both pyrrole and oxazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one typically involves cyclization reactions. One common method is the oxa-Pictet–Spengler reaction, which involves the formation of carbon–carbon and carbon–oxygen bonds between a substituted 2-(1H-pyrrol-1-yl)ethanol and an aldehyde or ketone, catalyzed by p-toluenesulfonic acid . This method provides a one-step conversion of various aldehydes or ketones into the corresponding 3,4-dihydro-1H-pyrrolo[1,2-c][1,3]oxazines.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo-derivatives, while reduction could produce hydroxy or amino derivatives.
Scientific Research Applications
3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist . The specific molecular targets and pathways involved depend on the particular application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its potential antileishmanial activity.
Pyrrolopyrazine derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
3,4-Dihydro-1H-1,4-oxazino[4,3-a]indoles: These compounds have been screened for potential antidepressant activity.
Uniqueness
3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H7NO2 |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
3,4-dihydropyrrolo[1,2-c][1,3]oxazin-1-one |
InChI |
InChI=1S/C7H7NO2/c9-7-8-4-1-2-6(8)3-5-10-7/h1-2,4H,3,5H2 |
InChI Key |
YMBRYFNMCRNYNT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N2C1=CC=C2 |
Origin of Product |
United States |
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